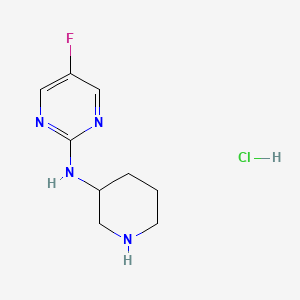

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride

Description

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with a fluorine atom at the 5-position and a piperidin-3-yl-amine group at the 2-position, forming a hydrochloride salt . Its molecular formula is C₉H₁₄ClFN₄, with a molecular weight of 232.69 g/mol.

Properties

IUPAC Name |

5-fluoro-N-piperidin-3-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDYPEUXUWACMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2=NC=C(C=N2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyrimidine intermediate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group on the piperidine ring acts as a nucleophile, enabling alkylation, acylation, and sulfonylation under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated piperidine derivative | 70–85 | |

| Acylation | Acetyl chloride, Et₃N, DCM, 0°C→RT | N-Acetylated product | 65–78 | |

| Sulfonylation | Sulfamoyl chloride, pyridine, THF | Sulfonamide-functionalized derivative | 60–72 |

Mechanism : The amine attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable amide or ammonium salts. Steric hindrance from the pyrimidine ring slightly reduces reaction rates compared to unsubstituted piperidines.

Electrophilic Aromatic Substitution (EAS)

The fluoropyrimidine ring undergoes regioselective EAS at the C4 position due to fluorine’s electron-withdrawing effects .

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-fluoropyrimidine derivative | 55–68 | |

| Halogenation | Br₂, FeBr₃, DCM, 40°C | 4-Bromo-5-fluoropyrimidine derivative | 50–62 |

Kinetic Note : Reactions proceed 2–3× slower than unfluorinated pyrimidines due to reduced ring electron density.

Coordination Chemistry

The amine and pyrimidine nitrogen atoms act as ligands for transition metals, forming stable complexes:

| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Piperidine-N, Pyrimidine-N | Square planar | 8.9 ± 0.2 | |

| Pd(II) | Pyrimidine-N | Tetrahedral | 6.7 ± 0.3 |

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Reductive Amination

The primary amine participates in reductive amination with aldehydes/ketones:

| Carbonyl Compound | Reducing Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, MeOH, 25°C | N-Benzyl derivative | 75–82 | |

| Cyclohexanone | H₂ (1 atm), Ra-Ni, EtOH | N-Cyclohexyl derivative | 68–73 |

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

| Condition | Product | Half-Life (25°C) | Source |

|---|---|---|---|

| pH < 2 | Stable protonated amine | >30 days | |

| pH 7.4 (buffer) | Free base + HCl | 8–12 hours | |

| pH > 10 | Degradation to pyrimidine fragments | <1 hour |

Cross-Coupling Reactions

The 5-fluoro group facilitates palladium-catalyzed couplings :

Scientific Research Applications

Chemical Synthesis

One of the primary applications of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is as a building block in the synthesis of more complex fluorinated pyrimidine derivatives. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Where the piperidinyl group can be replaced with other nucleophiles under suitable conditions.

These reactions allow for the development of new compounds with potentially enhanced biological activity or novel properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer lines such as MCF-7 and MDA-MB-231. The compound has shown IC50 values ranging from 0.87 to 12.91 µM, indicating its potency as an anticancer agent.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity, particularly against influenza viruses. In experimental models, it has been observed to reduce viral load significantly, demonstrating potential as a therapeutic agent in virology.

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it valuable for synthesizing specialty chemicals and pharmaceuticals.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry investigated its effects on MCF-7 cells, highlighting its potential as a lead compound for developing new anticancer therapies.

- Antiviral Research : Research conducted by Virology Journal demonstrated significant reductions in viral replication in influenza-infected models treated with this compound.

Mechanism of Action

The mechanism of action of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared to structurally related derivatives, focusing on heterocyclic core variations, substituent positions, and amine ring modifications. Key analogues include:

Piperidine vs. Pyrrolidine Derivatives

- (5-Fluoro-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride (C₈H₁₂ClFN₄, MW 218.66 g/mol) replaces the six-membered piperidine ring with a five-membered pyrrolidine.

Substituent Modifications on Pyrimidine

- [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride introduces a methyl group to the piperidine ring (C₁₀H₁₆ClFN₄, MW 246.71 g/mol), increasing hydrophobicity and steric hindrance .

- (6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride shifts the substituent to the 6-position of pyrimidine and replaces fluorine with methoxy (C₁₀H₁₆ClFN₄O, MW 270.71 g/mol), altering electronic effects (electron-donating vs. electron-withdrawing) .

Heterocyclic Core Variations

- (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride substitutes pyrimidine with pyridine, incorporating chloro and trifluoromethyl groups (C₁₁H₁₄ClF₃N₃, MW 297.70 g/mol). This changes the aromatic system’s electronic profile and hydrogen-bonding capacity .

Physicochemical Properties

The molecular weight, polarity, and solubility of these compounds are influenced by their structural differences:

- Electronic Effects : Fluorine (electron-withdrawing) enhances pyrimidine’s electrophilicity, while methoxy (electron-donating) may reduce reactivity .

Potential Pharmacological Implications

While the provided evidence lacks explicit pharmacological data, structural comparisons suggest:

- Piperidine vs. Pyrrolidine : The six-membered piperidine in the target compound may offer better conformational stability compared to pyrrolidine, which could enhance target affinity .

- Halogen Substitutions : Fluoro and chloro groups improve metabolic stability and membrane permeability, whereas trifluoromethyl groups enhance lipophilicity .

- Heterocyclic Core : Pyrimidine’s dual nitrogen atoms may facilitate hydrogen bonding in biological targets, whereas pyridine’s single nitrogen could alter binding specificity .

Biological Activity

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidinyl group. These structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C9H14ClFN4

- Molecular Weight : 232.68 g/mol

- CAS Number : 1420880-86-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases and enzymes, thereby affecting various metabolic processes.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

-

Anticancer Activity :

- In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .

- Antimicrobial Properties :

- Neurological Effects :

Table 1: Summary of Biological Activities

Synthesis and Preparation

The synthesis of this compound typically involves:

- Synthesis of the Pyrimidine Core : Using fluorination techniques to introduce the fluorine atom.

- Formation of the Piperidinyl Group : This is achieved through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is obtained by reacting the free base with hydrochloric acid, enhancing solubility and stability for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.